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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of

tabersonine in the metabolic engineering of Saccharomyces cerevisiae (yeast) to produce

valuable monoterpenoid indole alkaloids (MIAs), particularly vindoline. Vindoline is a critical

precursor for the semi-synthesis of the anticancer drugs vinblastine and vincristine. The low

abundance of these compounds in their natural source, the Madagascar periwinkle

(Catharanthus roseus), necessitates the development of alternative production platforms like

engineered yeast.[1][2][3][4][5] This guide summarizes key findings, presents quantitative data

from various engineering strategies, and offers detailed protocols for replicating and building

upon this research.

Application Notes
The precursor-directed biosynthesis of vindoline from tabersonine in engineered yeast is a

promising strategy for sustainable production.[1][3] This approach involves the heterologous

expression of a multi-step enzymatic pathway from C. roseus in S. cerevisiae. The yeast is

then fed with tabersonine, which it converts into vindoline.

Core Concepts and Strategies
Reconstitution of the Vindoline Biosynthetic Pathway: The conversion of tabersonine to

vindoline requires the functional expression of seven enzymes from C. roseus.[3][4][5][6][7]

[8]
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Addressing Bottlenecks: Initial attempts at pathway reconstruction often result in low yields

due to various bottlenecks, including inefficient enzyme activity, substrate competition, and

insufficient cofactor supply.[1][2][9]

Metabolic Engineering Strategies: To enhance vindoline production, researchers have

employed several strategies:

Modulating Gene Copy Numbers: Increasing the expression of rate-limiting enzymes can

significantly improve product titers.[1][2][9][10][11]

Pairing of Cytochrome P450 Enzymes (CYPs) and their Reductases (CPRs): The activity

of CYP enzymes, such as T16H2 and T3O, is dependent on CPRs. Selecting the optimal

CYP-CPR pair is crucial for maximizing efficiency.[9][10]

Enhancing Cofactor Supply: The biosynthetic pathway requires cofactors like NADPH and

S-adenosylmethionine (SAM). Engineering yeast to increase the intracellular pools of

these cofactors can boost production.[9][10]

Fermentation Optimization: Process parameters such as medium composition, pH, and

feeding strategies play a significant role in the final product yield.[10][12]

Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the metabolic

engineering of yeast for vindoline production from tabersonine.

Table 1: Vindoline Production in Engineered S. cerevisiae
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Strain/Stud
y

Key
Engineering
Strategies

Tabersonin
e Fed
(mg/L)

Vindoline
Titer (mg/L)

Conversion
Yield (%)

Reference

Qu et al.,

2015

Initial 7-gene

pathway

assembly

Not specified 1.1 (in 12h) Not specified [7]

Liu et al.,

2021

Gene copy

number

tuning, CPR

pairing,

cofactor

enhancement

, fermentation

optimization

50 ~16.5 Not specified [9][10][13]

Theron et al.,

2022

(Conference

Abstract)

Fine-tuning

gene copies,

medium

optimization,

fed-batch

bioreactor

Not specified 266 88 [12]

Table 2: Impact of CPR Pairing on Vindoline Production

CPR Origin
Vindoline Titer (relative to
control)

Reference

C. roseus (CrCPR) ~1.0 [10]

A. thaliana (AtCPR1) ~1.5 [10]

G. uralensis (GuCPR1) ~2.0 [10]

G. lucidum (GlCPR) ~1.2 [10]

M. truncatula (MTR2) ~1.8 [10]
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Visualizations
Metabolic Pathway
The following diagram illustrates the biosynthetic pathway from tabersonine to vindoline and

the competing vindorosine pathway.

Tabersonine
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3-hydroxy-2,3-
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 T3R Desacetoxyvindorosine NMT Deacetylvindorosine D4H Vindorosine DAT

Click to download full resolution via product page

Caption: Biosynthetic pathway of vindoline and vindorosine from tabersonine.

Experimental Workflow
This diagram outlines a general workflow for engineering yeast to produce vindoline from

tabersonine.
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Caption: General workflow for engineering and optimizing yeast for vindoline production.
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Experimental Protocols
The following protocols are synthesized from methodologies reported in the referenced

literature.[3][6][7][8][10]

Protocol 1: Construction of Vindoline-Producing Yeast
Strain
Objective: To integrate the seven vindoline biosynthetic genes from C. roseus into the S.

cerevisiae genome.

Materials:

S. cerevisiae strain (e.g., CEN.PK113-7D)

Plasmids containing codon-optimized versions of T16H2, 16OMT, T3O, T3R, NMT, D4H,

DAT, and a suitable CPR (e.g., from A. thaliana).

CRISPR/Cas9 plasmids for genomic integration.

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).

Selective media (e.g., YPD with appropriate antibiotic or SC drop-out media).

Method:

Gene Synthesis and Cloning:

Synthesize codon-optimized versions of the seven pathway genes and the chosen CPR

for optimal expression in yeast.

Clone each gene into an appropriate yeast expression vector under the control of a strong

promoter (e.g., TDH3, TEF1). For multi-gene integration, assemble the genes into a single

donor DNA construct.

Yeast Transformation (CRISPR/Cas9 Mediated):

Prepare competent yeast cells using the lithium acetate method.
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Co-transform the yeast cells with the Cas9 expression plasmid, a gRNA expression

plasmid targeting the desired integration site(s) in the yeast genome, and the donor DNA

cassette(s) containing the pathway genes.

Plate the transformed cells onto selective media to isolate successful integrants.

Strain Verification:

Isolate genomic DNA from putative transformants.

Perform colony PCR using primers specific to the integrated genes to confirm their

presence.

Sequence the integration junctions to verify correct insertion.

Protocol 2: Shake-Flask Cultivation and Tabersonine
Feeding
Objective: To produce vindoline from a previously constructed yeast strain in a small-scale

culture.

Materials:

Engineered S. cerevisiae strain.

Synthetic Complete (SC) medium with 2% (w/v) galactose and appropriate supplements for

selection.

Tabersonine stock solution (e.g., 10 mg/mL in DMSO).

Shake flasks.

Incubator shaker.

Method:

Inoculum Preparation:
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Inoculate a single colony of the engineered yeast strain into 5 mL of SC medium.

Grow overnight at 30°C with shaking at 220 rpm.

Main Culture:

Inoculate 50 mL of SC medium in a 250 mL shake flask with the overnight culture to an

initial OD₆₀₀ of 0.1.

Grow the culture at 30°C with shaking at 220 rpm.

Induction and Tabersonine Feeding:

When the culture reaches an OD₆₀₀ of approximately 1.0 (log phase), add galactose to

induce gene expression if using an inducible promoter.

Add tabersonine from the stock solution to a final concentration of 50 mg/L.[10]

Cultivation and Sampling:

Continue incubation for 48-72 hours.

Collect samples at regular intervals (e.g., 24, 48, 72 hours) for metabolite analysis.

Centrifuge the samples to separate the supernatant and cell pellet. Store at -20°C until

analysis.

Protocol 3: Metabolite Extraction and Analysis
Objective: To extract and quantify vindoline and related MIAs from the yeast culture.

Materials:

Yeast culture supernatant.

Ethyl acetate.

Sodium carbonate (Na₂CO₃).

Anhydrous sodium sulfate (Na₂SO₄).
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Methanol.

Vortex mixer, centrifuge.

Rotary evaporator or nitrogen stream evaporator.

LC-MS system.

Authentic standards for tabersonine, vindoline, and other intermediates.

Method:

Extraction:

To 1 mL of culture supernatant, add 100 µL of 1 M Na₂CO₃ to basify the solution.

Add 1 mL of ethyl acetate and vortex vigorously for 1 minute.

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and pool the

organic layers.

Drying and Reconstitution:

Dry the pooled organic extract over anhydrous Na₂SO₄.

Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of

nitrogen.

Reconstitute the dried extract in a known volume (e.g., 100 µL) of methanol.

LC-MS Analysis:

Analyze the reconstituted sample using a reverse-phase C18 column on an LC-MS

system.
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Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and

acetonitrile with 0.1% formic acid).

Monitor for the specific mass-to-charge ratios (m/z) of tabersonine, vindoline, and other

expected intermediates.

Quantify the compounds by comparing their peak areas to a standard curve generated

from authentic standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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